Neogrifolin is classified as a secondary metabolite produced by various fungi, including Albatrellus flettii and Albatrellus dispansus . These fungi are known for their mycorrhizal relationships with plants and are often found in forest ecosystems. The compound is structurally related to grifolin and other derivatives such as confluentin .
The synthesis of neogrifolin can be achieved through extraction from its natural sources or via total synthesis in the laboratory. The extraction process typically involves:
In laboratory settings, synthetic methodologies may involve multi-step organic reactions that could include cyclization and functional group transformations to yield neogrifolin from simpler precursors .
Neogrifolin has a complex molecular structure characterized by a bicyclic framework. Its chemical formula is , and it features multiple functional groups that contribute to its biological activity. The structural analysis reveals:
The three-dimensional conformation of neogrifolin can significantly influence its biological activity, particularly in terms of binding affinity to target proteins involved in cancer progression .
Neogrifolin undergoes various chemical reactions that can be exploited for therapeutic applications:
Neogrifolin exhibits anticancer properties through several mechanisms:
Neogrifolin exhibits several notable physical and chemical properties:
Neogrifolin's applications extend across several scientific fields:
Neogrifolin (C₂₂H₃₂O₂; molecular weight 328.50 g/mol) is a biologically active meroterpenoid characterized by a sesquiterpenoid farnesyl chain attached to a resorcinol aromatic core. Its IUPAC name is 5-methyl-4-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)benzene-1,3-diol, reflecting its polyketide-terpenoid hybrid structure. The molecule features two phenolic hydroxyl groups at positions C-1 and C-3, a methyl group at C-5, and a 15-carbon farnesyl side chain attached at C-4 with characteristic trans (E) configurations at the C2-C3 and C6-C7 double bonds [4] [10]. This structural configuration confers significant hydrophobicity (logP ~6.93) and limited aqueous solubility (<0.002 mg/mL) [10].
Spectroscopic analyses, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), have been instrumental in characterizing neogrifolin. Key NMR signals include phenolic hydroxyl protons at δ 8.90–9.20 ppm, aromatic protons at δ 5.92–6.25 ppm, and farnesyl chain methylene/methine protons between δ 2.00–5.20 ppm. Mass spectrometry typically shows a molecular ion peak at m/z 328.24 [M][⁺] [8] [10].
Table 1: Spectroscopic Characterization of Neogrifolin
Technique | Key Spectral Features |
---|---|
¹H NMR | δ 9.18 (s, 1H, OH), 8.92 (s, 1H, OH), 6.25 (s, 1H, H-2), 5.92 (s, 1H, H-6), 5.20–5.05 (m, 3H, farnesyl CH), 2.10–2.00 (m, 12H, CH₃) |
¹³C NMR | δ 156.2 (C-1), 153.8 (C-3), 107.8 (C-2), 106.7 (C-6), 135.5, 131.2, 124.1 (farnesyl C=C), 21.3 (C-5 CH₃) |
Mass Spectrometry | m/z 328.24 [M]⁺, 203.18 [C₁₅H₂₃]⁺ (farnesyl fragment), 137.06 [C₇H₇O₂]⁺ (resorcinol fragment) |
UV-Vis | λₘₐₓ 279 nm (phenolic absorption) |
Neogrifolin was first isolated in the 1970s from Albatrellus species, notably A. ovinus (now Albatrellus subrubescens) and A. confluens, though initial structural characterization data were limited [6] [9]. Early research primarily focused on its antibacterial properties against Gram-positive bacteria like Bacillus cereus and Enterococcus faecalis [7] [11]. The compound was initially overshadowed by its structural analog grifolin, which was more abundant in early extracts [8].
Albatrellus mushrooms remain the primary natural source, with neogrifolin concentrations varying significantly based on geographical origin, developmental stage, and extraction methods. For example, specimens from British Columbia, Canada, yield higher quantities than those from temperate European regions [1] [8]. The compound co-occurs with related meroterpenoids like grifolin and confluentin in fruiting bodies, typically concentrated in ethanol- or chloroform-soluble fractions [1] [6]. Despite decades of identification, comprehensive pharmacological evaluation only accelerated after 2010, revealing its anticancer potential [2] [8].
Neogrifolin belongs to the farnesylphenol subclass of meroterpenoids—hybrid natural products biosynthesized through mixed polyketide-terpenoid pathways. Specifically, it is classified as a tetraketide-terpenoid derived from the condensation of a farnesyl diphosphate (FPP) terpenoid precursor with a polyketide-derived orsellinic acid derivative [3] [9]. This molecular hybridity places it within the broader group of prenylated phenols, which exhibit pronounced bioactivity due to their amphiphilic nature [3].
Within the Albatrellaceae family, neogrifolin is part of a chemical defense arsenal against microbial competitors and environmental stressors. Its structural analogs include grifolin (positional isomer), confluentin (oxidized dimer), and grifolinones A/B (quinone derivatives), all sharing the C₆-C₁₅ backbone but differing in oxidation states and substitution patterns [6] [9].
Table 2: Neogrifolin and Related Meroterpenoids in Albatrellaceae
Compound | Core Structure | Key Modifications | Biological Source |
---|---|---|---|
Neogrifolin | C-4 farnesylated resorcinol | 5-methyl; 1,3-diol | A. confluens, A. flettii |
Grifolin | C-2 farnesylated resorcinol | 5-methyl; 1,3-diol | A. ovinus, A. caeruleoporus |
Confluentin | Dimeric farnesylphenol | C–O–C linkage between monomers | A. confluens, A. flettii |
Grifolinone A | Oxidized grifolin derivative | Quinone moiety at C-2/C-3 | A. caeruleoporus |
Neogrifolin and grifolin are structural isomers differing only in the attachment site of the farnesyl chain on the resorcinol ring. Neogrifolin carries the farnesyl group at C-4, whereas grifolin is farnesylated at C-2. This positional difference significantly impacts their three-dimensional conformation, electronic distribution, and biological interactions [7] [8].
Functionally, both compounds suppress KRAS oncogene expression in colon cancer cells (SW480, HCT116), but neogrifolin demonstrates 1.5–2-fold higher potency at 50 μM concentration [1] [8]. In contrast, grifolin shows superior activity against nasopharyngeal carcinoma (CNE1 cells) due to enhanced mitochondrial apoptosis induction [7]. Both compounds inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages, though neogrifolin achieves IC₅₀ at 22.9 μM versus grifolin’s 29.0 μM [9].
The divergent bioactivities arise from their stereoelectronic properties:
Table 3: Functional Comparison of Neogrifolin and Grifolin
Property | Neogrifolin | Grifolin | Biological Significance |
---|---|---|---|
Farnesyl Position | C-4 of resorcinol ring | C-2 of resorcinol ring | Alters target binding affinity |
Anticancer Activity | IC₅₀ 18–27 μM (colon cancer) | IC₅₀ 24–34 μM (colon cancer) | Neogrifolin more potent in KRAS suppression |
Anti-inflammatory | IC₅₀ 22.9 μM (NO production) | IC₅₀ 29.0 μM (NO production) | Neogrifolin more efficient in macrophage models |
Antimicrobial Spectrum | Moderate activity vs. Gram(+) | Broad vs. Gram(+) | Grifolin more effective in bacterial models |
This structural-functional divergence highlights how minor positional isomerism in meroterpenoids can profoundly influence their pharmacological profiles [1] [7] [9].
Compounds Mentioned in Article
CAS No.: 13052-73-8
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6